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Introduction
Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the

Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][2] It is a potent and selective inhibitor

of the acid-sensing ion channel 1a (ASIC1a), a proton-gated cation channel implicated in a

variety of physiological and pathophysiological processes, including pain perception, fear

conditioning, and ischemic neurodegeneration.[1][3][4] This technical guide provides an in-

depth overview of the biophysical properties of PcTx1, its mechanism of action, and the

experimental methodologies used to characterize its interaction with ASIC1a.

Structure and Physicochemical Properties
PcTx1 belongs to the inhibitor cystine knot (ICK) family of peptides, characterized by a

compact, disulfide-bonded core from which several loops emerge.[1][5] This structural motif

confers significant stability to the toxin. The three-dimensional structure consists of a three-

stranded antiparallel β-sheet.[1]
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Property Value Reference

Amino Acid Residues 40 [1]

Molecular Weight 4689.39 Da [6]

Sequence

EDCIPKWKGCVNRHGDCCE

GLECWKRRRSFEVCVPKTPK

T (Disulfide bonds: C3-C18,

C10-C23, C17-C33)

[6]

Structure Inhibitor Cystine Knot (ICK) [1]

Mechanism of Action: Modulation of ASIC1a Gating
PcTx1 inhibits ASIC1a through a unique, state-dependent mechanism. Rather than physically

occluding the ion pore, it acts as a gating modifier.[1][7] The primary mechanism of inhibition is

the potentiation of proton sensitivity, which shifts the channel into a desensitized state at

physiological pH.[7][8][9]

Binding of PcTx1 to the extracellular domain of ASIC1a increases the apparent affinity of the

channel for H+.[8][9] This increased proton affinity causes a significant shift of the steady-state

desensitization curve to more alkaline pH values.[7][9] Consequently, at a resting pH of 7.4, a

larger fraction of ASIC1a channels are in a desensitized, non-conducting state, rendering them

unavailable for activation by subsequent drops in pH.[7][9]

The interaction of PcTx1 with ASIC1a is also state-dependent, with the toxin showing different

affinities for the closed, open, and desensitized states of the channel.[10][11] It binds most

tightly to the open and desensitized states of ASIC1a, thereby promoting desensitization.[10]

[11]

Quantitative Biophysical Data
The interaction between PcTx1 and ASIC1a has been quantitatively characterized through

various biophysical techniques, primarily electrophysiology and radioligand binding assays.

Binding Affinity and Kinetics
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Parameter Value
Species/Condi
tion

Experimental
Method

Reference

IC₅₀ 0.9 nM Rat ASIC1a
Electrophysiolog

y
[12][13]

IC₅₀ 3.7 nM Rat ASIC1a
Electrophysiolog

y
[9]

IC₅₀ 1.98 ± 0.24 nM

Rat ASIC1a

(PcTx1YN

variant)

Electrophysiolog

y
[14]

IC₅₀ 128 ± 7 pM

Rat ASIC1a/CHO

lysates

(Competition

assay)

Radioligand

Binding
[14]

Kd 3.7 nM Rat ASIC1a
Electrophysiolog

y
[9][15]

Kd 213 ± 35 pM
Rat ASIC1a/CHO

lysates

Radioligand

Binding
[14]

Kd 371 ± 48 pM
Rat brain

membranes

Radioligand

Binding
[14]

kon (apparent) 2.2 x 10⁶ M⁻¹s⁻¹ Rat ASIC1a
Calculated from

Kd and koff
[7]

koff 8.0 x 10⁻³ s⁻¹ Rat ASIC1a
Electrophysiolog

y (Washout)
[7][9]

τon 52 s (at 30 nM) Rat ASIC1a
Electrophysiolog

y
[7]

τoff 125 s Rat ASIC1a
Electrophysiolog

y
[9]

Modulation of Channel Gating
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Parameter Condition Value Reference

Shift in pH₅₀ of

Steady-State

Desensitization

Rat ASIC1a + 30 nM

PcTx1

0.27 pH units towards

alkaline pH
[16]

Shift in pH₅₀ of

Activation

Rat ASIC1a + 30 nM

PcTx1

Shifted from pH 6.56

to 6.66
[15]

Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
This is a common method for studying the effects of PcTx1 on heterologously expressed

ASIC1a channels.

Oocyte Preparation:Xenopus laevis oocytes are surgically removed and defolliculated.

cRNA Injection: Oocytes are injected with cRNA encoding the desired ASIC1a subunit.

Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

Electrophysiological Recording:

Oocytes are placed in a recording chamber and perfused with a standard bath solution

(e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH adjusted to

7.4).

The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage

sensing and one for current injection.

The membrane potential is clamped at a holding potential, typically -60 mV or -70 mV.[9]

Channel Activation and Inhibition:

ASIC1a channels are activated by rapidly switching the perfusion solution to one with a

lower pH (e.g., pH 6.0).
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To measure inhibition, PcTx1 is pre-applied in the conditioning solution (e.g., at pH 7.4) for

a defined period (e.g., 120-150 seconds) before the activating acidic pulse.[7][9]

The reduction in the peak current amplitude in the presence of the toxin is used to quantify

inhibition.

Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study PcTx1 effects on ASIC1a in mammalian cells.

Cell Culture and Transfection: A suitable cell line (e.g., CHO or HEK293) is cultured and

transfected with a plasmid encoding ASIC1a.

Pipette Preparation: Glass micropipettes with a resistance of 3-6 MΩ are fabricated and filled

with an internal solution (e.g., containing in mM: 120 KCl, 5 NaCl, 10 HEPES, 1 EGTA, 2

MgCl₂, 2 MgATP, pH 7.4).[17]

Seal Formation and Whole-Cell Configuration: A high-resistance "gigaohm" seal is formed

between the pipette tip and the cell membrane. The membrane patch is then ruptured to

achieve the whole-cell configuration.[17]

Recording and Perfusion:

The cell is perfused with an extracellular solution.

A rapid perfusion system is used to switch between solutions of different pH and to apply

PcTx1.[17]

Currents are recorded in response to pH drops in the absence and presence of the toxin.

Radioligand Binding Assay
This method is used to determine the binding affinity (Kd) and density (Bmax) of PcTx1 to its

receptor.

Toxin Iodination: A variant of PcTx1 containing a tyrosine residue (PcTx1YN) is produced

and radioactively labeled with ¹²⁵I.[14]
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Membrane Preparation: Membranes from cells expressing ASIC1a (e.g., transfected CHO

cells) or from brain tissue are prepared by homogenization and centrifugation.[14]

Binding Reaction:

Aliquots of the membrane preparation are incubated with increasing concentrations of ¹²⁵I-

PcTx1YN in a binding buffer at a specific pH.

For competition assays, a fixed concentration of ¹²⁵I-PcTx1YN is incubated with increasing

concentrations of unlabeled PcTx1.[14]

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The

radioactivity retained on the filters is quantified using a gamma counter.

Data Analysis: Saturation binding data are analyzed to determine Kd and Bmax. Competition

data are analyzed to determine the IC₅₀.[14]

Visualizations
Signaling Pathway

ASIC1a Channel States

Stimuli
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Caption: Mechanism of Psalmotoxin 1 inhibition of the ASIC1a channel.
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Experimental Workflow: Electrophysiology

Start
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Caption: Workflow for characterizing PcTx1 activity using electrophysiology.

Logical Relationship: State-Dependent Inhibition
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Caption: State-dependent binding affinities of PcTx1 to the ASIC1a channel.

Conclusion
Psalmotoxin 1 is a valuable pharmacological tool for studying the structure, function, and

physiological roles of ASIC1a channels. Its well-characterized biophysical properties and
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unique mechanism of action make it a critical ligand for probing the gating mechanisms of this

important class of ion channels. A thorough understanding of its interaction with ASIC1a, as

detailed in this guide, is essential for researchers in the fields of neuroscience and

pharmacology and provides a foundation for the development of novel therapeutics targeting

acid-sensing ion channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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